molecular formula C29H46O B11959016 Stigmastadienone

Stigmastadienone

Cat. No.: B11959016
M. Wt: 410.7 g/mol
InChI Key: MKGZDUKUQPPHFM-CMDGGOBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmastadienone can be synthesized through various chemical reactions. One common method involves the ozonization of this compound to produce this compound 22:23 ozonide, followed by reductive cleavage . The reaction conditions typically involve the use of an ozonizing agent and a reducing agent under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, such as plants. The compound is then purified using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Stigmastadienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into other steroidal compounds.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different steroidal alcohols .

Scientific Research Applications

Chemical Properties and Structure

Stigmastadienone is characterized by its unique molecular structure, which includes a stigmastane backbone with specific unsaturation at the 22 and 23 positions. Its molecular formula is C29H46OC_{29}H_{46}O, with a molecular weight of approximately 410.67 g/mol. This structural configuration contributes to its biological activity and reactivity, making it a valuable compound for various applications in medicine and industry.

Pharmacological Applications

This compound has been investigated for its potential pharmacological properties, primarily as an inhibitor of key enzymes associated with several diseases.

Anticholinesterase Activity

This compound has demonstrated significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it inhibits both acetylcholinesterase and butyrylcholinesterase with half-maximal inhibitory concentration (IC50) values of 13.52 µg/ml and 11.53 µg/ml, respectively . This inhibition helps increase acetylcholine levels in the brain, potentially improving cognitive function.

Antidiabetic Properties

The compound also exhibits α-glucosidase inhibitory activity, which is beneficial for managing diabetes by slowing carbohydrate absorption in the intestines. The IC50 value for this compound in inhibiting α-glucosidase was found to be 109.40 µg/ml . While this efficacy is lower than that of standard drugs like acarbose (IC50 = 7.60 µg/ml), it still indicates potential for further development.

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), which are key enzymes involved in inflammatory pathways. The IC50 values for COX-2 and 5-LOX were reported as 4.72 µg/ml and 3.36 µg/ml, respectively . These findings suggest that this compound may be useful in managing pain and inflammatory conditions.

Case Study 1: Anticholinesterase Activity

A study isolated this compound from Isodon rugosus and evaluated its anticholinesterase activity through Ellman's method. The results indicated that this compound significantly inhibited acetylcholinesterase, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory properties of this compound through COX-2 and LOX inhibition assays. The compound exhibited potent inhibitory effects comparable to standard anti-inflammatory drugs, highlighting its therapeutic potential in treating inflammatory diseases .

Summary Table of Applications

ApplicationTarget EnzymeIC50 Value (µg/ml)Comparison Standard
AnticholinesteraseAcetylcholinesterase13.52Galantamine (6.07)
Butyrylcholinesterase11.53Galantamine (4.42)
Antidiabeticα-Glucosidase109.40Acarbose (7.60)
Anti-inflammatoryCOX-24.72Celecoxib (3.81)
5-LOX3.36Montelukast (2.74)

Mechanism of Action

The mechanism of action of stigmastadienone involves its interaction with various molecular targets and pathways. For instance, it inhibits cyclooxygenase 2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway . The compound also exhibits antioxidant properties by scavenging free radicals such as DPPH and ABTS . These interactions contribute to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Stigmastadienone is structurally similar to other steroidal compounds, such as:

  • Stigmasta-4,25-dien-3-one
  • Sitostenone
  • Stigmasta-4,22,25-trien-3-one
  • Stigmasta-4,22-dien-3-one
  • Stigmasterol
  • Beta-Sitosterol
  • Sitosteryl palmitate
  • Stigmasta-5,8-dien-3-ol
  • Alpha-Spinasterol
  • Alpha-Spinasterol acetate
  • Alpha-Spinasterone

Uniqueness: What sets this compound apart is its potent inhibitory activity against COX-2 and 5-LOX, making it a promising candidate for anti-inflammatory and analgesic applications . Additionally, its ability to inhibit acetylcholinesterase and butyrylcholinesterase highlights its potential in treating neurodegenerative diseases .

Biological Activity

Stigmastadienone, a steroidal compound isolated from the plant Isodon rugosus, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique steroidal structure, which includes a double bond at positions 7 and 22. Its molecular formula is C27H44OC_{27}H_{44}O, and it exhibits various functional groups that contribute to its biological activity.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies assessing its ability to scavenge free radicals, it showed strong inhibition against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. The antioxidant activity was quantified using IC50 values:

Assay IC50 (μg/ml)
DPPH12.45
ABTS15.67

These results indicate that this compound is a potent antioxidant, potentially useful in preventing oxidative stress-related diseases .

Anticholinesterase Activity

This compound has been evaluated for its anticholinesterase activity, which is crucial for managing Alzheimer's disease. The compound exhibited the following IC50 values in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Enzyme IC50 (μg/ml)
Acetylcholinesterase (AChE)13.52
Butyrylcholinesterase (BChE)11.53

These values suggest that this compound is a competitive inhibitor of these enzymes, indicating its potential as a therapeutic agent for cognitive disorders .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The IC50 values for COX-2 and 5-lipoxygenase inhibition are as follows:

Target Enzyme IC50 (μg/ml)
COX-24.72
5-LOX3.36

These findings suggest that this compound may be beneficial in treating inflammatory conditions .

Antidiabetic Activity

In addition to its neuroprotective and anti-inflammatory effects, this compound has been tested for antidiabetic activity through α-glucosidase inhibition. The IC50 value recorded was:

Enzyme IC50 (μg/ml)
α-Glucosidase109.40

While this value indicates moderate activity compared to the standard drug acarbose (7.60 μg/ml), it still highlights the compound's potential in managing diabetes .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target enzymes such as AChE, COX-2, and LOX. These studies revealed that the carbonyl oxygen of this compound forms hydrogen bonds with key residues in the active sites of these enzymes, providing insight into its mechanism of action .

Properties

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+

InChI Key

MKGZDUKUQPPHFM-CMDGGOBGSA-N

Isomeric SMILES

CCC(/C=C/C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C

Origin of Product

United States

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